molecular formula C18H18N2O3 B11312078 4-(3-Methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(3-Methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11312078
M. Wt: 310.3 g/mol
InChI Key: IMBRZMFHIGWJPA-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolones. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a methoxyphenyl group and a fused oxazoloquinoline ring system, contributes to its potential pharmacological properties.

Preparation Methods

The synthesis of 4-(3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction yields three regioisomeric oxazoloquinolones . The different isomers can be analyzed using multinuclear NMR spectroscopy to confirm their structures .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, ethylene glycol, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine yields oxazoloquinolones .

Scientific Research Applications

4-(3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has various applications in scientific research. It is used in medicinal chemistry for the development of new drugs due to its potential pharmacological properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the synthesis of related heterocyclic compounds, which are of interest in both chemistry and biology .

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-(3-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE include other oxazoloquinolones and quinoline derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and properties. For example, quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline have been studied for their pharmacological properties and are known to exhibit different biological activities compared to oxazoloquinolones .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C18H18N2O3/c1-10-15-16(11-5-3-6-12(9-11)22-2)17-13(7-4-8-14(17)21)19-18(15)23-20-10/h3,5-6,9,16,19H,4,7-8H2,1-2H3

InChI Key

IMBRZMFHIGWJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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